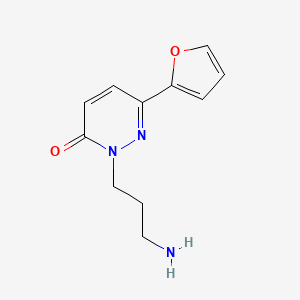

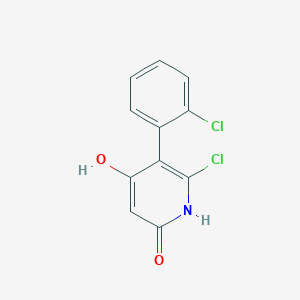

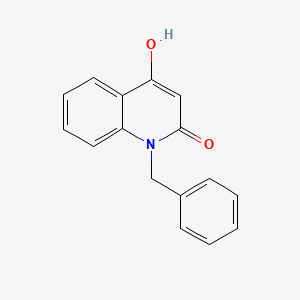

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Übersicht

Beschreibung

The compound seems to be a derivative of pyrimidine, which is a prominent member of the diazine family of heterocyclics . Pyrimidine is found throughout nature as a component of nucleic acids, nucleotides, and corresponding nucleosides .

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions that can be optimized for environmental friendliness and efficiency . For instance, a related compound was synthesized using Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of similar derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of related compounds.Chemical Reactions Analysis

The reactivity of similar derivatives can be influenced by their functional groups and molecular structure . For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine Derivatives

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol: has been utilized as a precursor in the synthesis of new pyrimidine derivatives. This process involves a Suzuki cross-coupling reaction, where the pyrimidine derivative is treated with various arylboronic acids in the presence of palladium tetraacetate, triphenylphosphine, and sodium carbonate in refluxing n-propanol . The resulting compounds are then characterized using spectroanalytical techniques to confirm their structure.

Antimicrobial Activity

The synthesized pyrimidine derivatives from 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol have been screened for their inhibitory activity against certain microbial strains. For instance, some derivatives have shown sensitivity against Staphylococcus aureus and Staphylococcus saprophyticus , while being resistant to Streptococcus pyogenes . This indicates potential applications in developing antimicrobial agents.

Antifungal Effects

In addition to antibacterial properties, the derivatives also exhibit antifungal activity. However, the studies have shown that common fungal strains like Candida albicans and Candida glabrata are resistant to these compounds . This resistance can guide further modifications in the molecular structure to enhance antifungal efficacy.

Biological Activity Spectrum

Pyrimidine, the core structure in these derivatives, is known for its wide spectrum of biological activity. It exhibits significant in vitro activity against unrelated DNA and RNA viruses, including polio and herpes viruses. Additionally, it has applications in diuretic, antitumor, anti-HIV, and cardiovascular treatments .

Suzuki Cross-Coupling Reaction Mechanism

The Suzuki cross-coupling reaction employed in the synthesis of derivatives from 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is a pivotal chemical reaction in organic chemistry. It allows the formation of carbon-carbon bonds between a variety of aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst .

Drug Development

Derivatives of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol could be explored for drug development, especially as bacteriostatic antibiotics. For example, pyrimidine analogs have been used in combination with sulfamethoxazole to treat urinary tract infections and Pneumocystis jirovecii pneumonia in HIV-positive patients .

Inflammation Inhibition

Indole derivatives, which can be synthesized from pyrimidine compounds, have shown significant inflammation inhibition in biological testing. This suggests that derivatives of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol could potentially be modified to enhance their anti-inflammatory properties .

Wirkmechanismus

Also, a compound named “6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine” has been used as a precursor for the synthesis of new pyrimidine derivatives, employing Suzuki cross-coupling reaction . The synthesized compounds have been screened for their inhibitory activity against some microbial .

Eigenschaften

IUPAC Name |

6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVWTQXWMBAVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

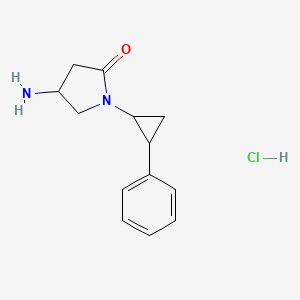

![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)

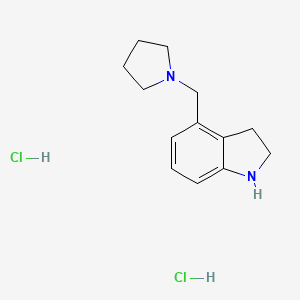

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)